molecular formula C20H12FNO3S B2957780 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide CAS No. 923131-89-9

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide

Cat. No.: B2957780
CAS No.: 923131-89-9
M. Wt: 365.38
InChI Key: RHBORYSFQRZIBE-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 4-fluorophenyl group at position 2 and a thiophene-2-carboxamide moiety at position 4.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3S/c21-13-5-3-12(4-6-13)18-11-16(23)15-10-14(7-8-17(15)25-18)22-20(24)19-2-1-9-26-19/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBORYSFQRZIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the chromen-4-one core This can be achieved through a condensation reaction between 2-(4-fluorophenyl)benzaldehyde and malonic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide has shown promise in various assays. It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with molecular targets suggests its use in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromenone-Based Analogs

(a) N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide (CAS 923256-92-2)
  • Key Differences : The 4-ethoxyphenyl substituent replaces the 4-fluorophenyl group.
  • Molecular Weight : 391.4 (vs. ~328–348 for fluorophenyl derivatives) .
(b) N2-[3-(Acetylamino)-2-oxo-2H-chromen-6-yl]thiophene-2-carboxamide
  • Key Differences: An acetylamino group at position 3 of the chromenone replaces the 4-fluorophenyl at position 2.
  • Implications: The acetylamino group may enhance solubility but reduce aromatic stacking interactions critical for binding to hydrophobic kinase pockets .

Thiophene Carboxamide Derivatives with Heterocyclic Cores

(a) (2Z)-N-(4-Fluorophenyl)-3-[2-(4-Morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • Key Differences: A thiazinane core replaces chromenone, with a morpholinyl-ethyl chain and phenylimino group.
(b) N-(6-((4-((2-Fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
  • Key Differences : A pyridazinyl-thioether chain and 2-fluorophenyl substituent create a linear structure.
  • Implications: The extended chain may hinder blood-brain barrier penetration compared to planar chromenone systems .

Kinase-Targeting Carboxamides

(a) BMS-354825 (Dasatinib)
  • Key Differences : A thiazole-carboxamide scaffold with pyrimidine and methylphenyl groups.

Biological Activity

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The compound belongs to the class of chromenone derivatives, characterized by a chromenone core and a thiophene carboxamide moiety. The introduction of the 4-fluorophenyl group enhances its electronic properties, stability, and biological activity compared to other halogenated analogs. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Chromenone Core : Condensation of salicylaldehyde with β-ketoesters.
  • Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution with fluorobenzene derivatives.
  • Formation of the Thiophene Carboxamide Moiety : Coupling reactions using thiophene derivatives in the presence of activating agents.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromenone derivatives can induce apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves:

  • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leading to cell cycle arrest.
  • Activation of Pro-apoptotic Pathways : Increased expression of cleaved caspases and other apoptotic markers.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Mechanism of Action
N-(2-(4-fluorophenyl)-...)A5495.24Inhibition of tubulin
N-(2-(4-fluorophenyl)-...)MCF-70.92Apoptosis induction
N-(2-(4-fluorophenyl)-...)HeLa2.57Cell cycle arrest

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. Preliminary studies suggest potential inhibition against key enzymes involved in cancer progression and inflammation:

  • AChE and BChE Inhibition : Compounds with similar structures demonstrated moderate inhibition with IC50 values ranging from 10 μM to 30 μM.
  • HIV Integrase Inhibition : Related compounds have shown promising results in inhibiting HIV integrase activity, although specific data on this compound is limited.

Case Study 1: Antitumor Activity

In a study examining the effects of various chromenone derivatives on tumor cells, N-(2-(4-fluorophenyl)-...) was found to significantly reduce cell viability in A549 cells by inducing apoptosis through caspase activation pathways. This study highlighted the compound's potential as a lead structure for developing novel anticancer agents.

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of related compounds, revealing that modifications in the chromenone structure could enhance inhibitory activity against AChE and BChE, suggesting a potential role in treating neurodegenerative diseases.

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